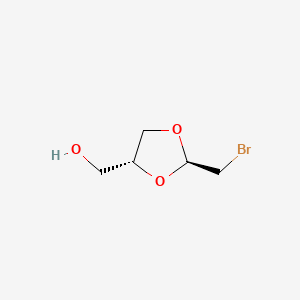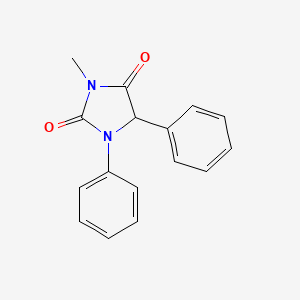![molecular formula C7H12Cl2S B14736557 1-[(E)-1,2-dichloroethenyl]sulfanylpentane CAS No. 5424-89-5](/img/structure/B14736557.png)
1-[(E)-1,2-dichloroethenyl]sulfanylpentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(E)-1,2-Dichloroethenyl]sulfanylpentane is an organosulfur compound characterized by the presence of a dichloroethenyl group attached to a sulfanyl group, which is further connected to a pentane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-1,2-dichloroethenyl]sulfanylpentane typically involves the reaction of 1,2-dichloroethylene with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the production process, making it more cost-effective and environmentally friendly.
化学反应分析
Types of Reactions: 1-[(E)-1,2-Dichloroethenyl]sulfanylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state, such as a chloroalkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Chloroalkenes and alkanes.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
1-[(E)-1,2-Dichloroethenyl]sulfanylpentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-[(E)-1,2-dichloroethenyl]sulfanylpentane exerts its effects involves interactions with various molecular targets. The dichloroethenyl group can undergo electrophilic addition reactions, while the sulfanyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.
相似化合物的比较
1,2-Dichloroethylene: Shares the dichloroethenyl group but lacks the sulfanyl and pentane components.
1,2-Dichloroethane: Similar in structure but with different reactivity and applications.
Ethylene dichloride: Another chlorinated hydrocarbon with distinct properties.
Uniqueness: 1-[(E)-1,2-Dichloroethenyl]sulfanylpentane is unique due to the combination of the dichloroethenyl and sulfanyl groups, which confer specific reactivity and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
5424-89-5 |
|---|---|
分子式 |
C7H12Cl2S |
分子量 |
199.14 g/mol |
IUPAC 名称 |
1-[(E)-1,2-dichloroethenyl]sulfanylpentane |
InChI |
InChI=1S/C7H12Cl2S/c1-2-3-4-5-10-7(9)6-8/h6H,2-5H2,1H3/b7-6- |
InChI 键 |
DPWUPSPSDAVXMF-SREVYHEPSA-N |
手性 SMILES |
CCCCCS/C(=C\Cl)/Cl |
规范 SMILES |
CCCCCSC(=CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

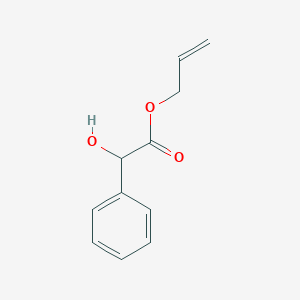
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
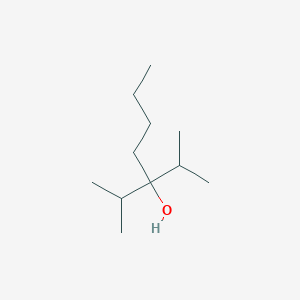
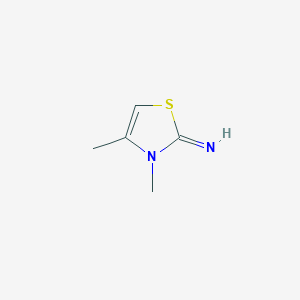
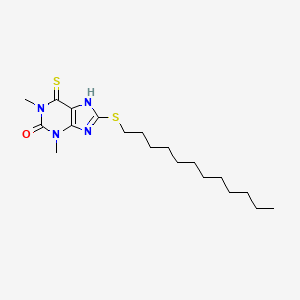
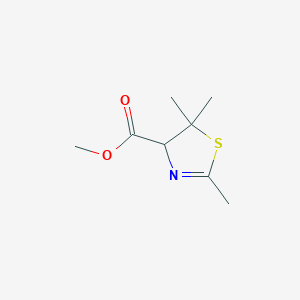
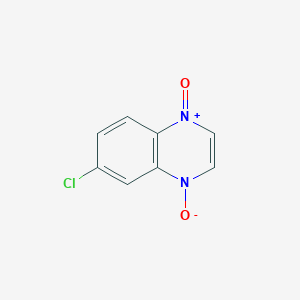
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
